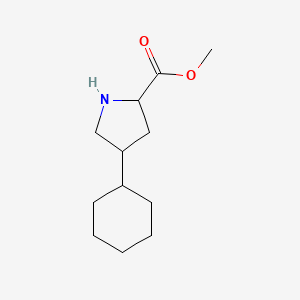

Methyl 4-cyclohexylpyrrolidine-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-cyclohexylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclohexylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-cyclohexylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPWUTVKBYXVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291066 | |

| Record name | Proline, 4-cyclohexyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355004-59-9 | |

| Record name | Proline, 4-cyclohexyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355004-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline, 4-cyclohexyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Methyl 4-Cyclohexylpyrrolidine-2-carboxylate: A Technical Guide

Introduction

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a substituted proline ester of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its conformational rigidity and ability to serve as a versatile building block.[1] The introduction of a cyclohexyl group at the 4-position imparts specific lipophilic and steric properties that can be crucial for modulating the pharmacological activity and pharmacokinetic profile of parent compounds. This technical guide provides an in-depth exploration of the viable synthetic pathways for Methyl 4-cyclohexylpyrrolidine-2-carboxylate, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests several key strategic approaches. The core structure can be assembled through the formation of the pyrrolidine ring, followed by or concurrent with the introduction of the C4-cyclohexyl and C2-methyl ester functionalities.

Caption: Retrosynthetic analysis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate.

Two primary strategies emerge as the most viable and well-documented in the literature:

-

Pathway A: Catalytic Hydrogenation of a Phenyl Precursor. This is arguably the most efficient and scalable approach. It involves the synthesis of a 4-phenylproline derivative, followed by the catalytic hydrogenation of the aromatic ring to the corresponding cyclohexane. This method offers excellent stereochemical control, particularly when starting from a chiral precursor like 4-hydroxy-L-proline.

-

Pathway B: Functionalization of a 4-Oxo-proline Intermediate. This pathway involves the oxidation of a readily available starting material, such as 4-hydroxy-L-proline, to a 4-oxo-proline derivative. This ketone can then undergo a Wittig reaction or similar olefination, followed by hydrogenation of the resulting alkene. While offering flexibility in introducing various substituents at the 4-position, this route may require more steps and careful optimization of the olefination reaction.

This guide will focus on a detailed exposition of Pathway A, given its high efficiency and stereoselectivity, while also providing a comparative overview of Pathway B.

Pathway A: Catalytic Hydrogenation of Methyl 4-phenylpyrrolidine-2-carboxylate

This pathway is a robust and stereoselective method for the synthesis of the target molecule. The general workflow involves the conversion of a readily available chiral starting material, such as trans-4-hydroxy-L-proline, into a 4-phenylproline derivative, which is then hydrogenated.

Caption: Workflow for the synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate via Pathway A.

Step-by-Step Experimental Protocol for Pathway A

Part 1: Synthesis of N-Boc-trans-4-phenyl-L-proline methyl ester

This initial phase focuses on the stereospecific introduction of the phenyl group at the C4 position, starting from commercially available trans-4-hydroxy-L-proline.

-

Protection and Esterification of trans-4-hydroxy-L-proline:

-

trans-4-Hydroxy-L-proline is first protected at the nitrogen atom, typically with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is esterified to the methyl ester. This can be achieved in a two-step process or a one-pot procedure. A common method involves reaction with Boc-anhydride followed by esterification using diazomethane or, more safely, with methanol and a catalyst like thionyl chloride or an acid catalyst.

-

-

Activation of the Hydroxyl Group:

-

The hydroxyl group of the N-Boc-4-hydroxy-L-proline methyl ester is activated to create a good leaving group for the subsequent nucleophilic substitution. Mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base like triethylamine or pyridine is a standard procedure.

-

-

Nucleophilic Substitution with a Phenyl Nucleophile:

-

The activated ester undergoes an SN2 reaction with a phenyl nucleophile. A common and effective method is the use of a phenylcuprate reagent, such as lithium diphenylcuprate (Ph₂CuLi), which can be prepared in situ from phenyllithium and copper(I) iodide. This reaction proceeds with inversion of stereochemistry at the C4 position, leading to the cis-4-phenylproline derivative.

-

Part 2: Catalytic Hydrogenation of the Phenyl Group

This is the key transformation to introduce the cyclohexyl moiety. The choice of catalyst and reaction conditions is critical for achieving high yield and stereoselectivity.

-

Catalyst Selection:

-

Reaction Conditions:

-

The N-Boc-trans-4-phenyl-L-proline methyl ester is dissolved in a suitable solvent, typically methanol or ethanol.

-

The catalyst (e.g., 5% Rh/C) is added, and the mixture is subjected to a hydrogen atmosphere.

-

The reaction is typically carried out at elevated pressure (e.g., 50-100 psi) and temperature (e.g., 50-80 °C) to ensure complete hydrogenation of the aromatic ring.

-

Reaction progress is monitored by techniques such as TLC, GC-MS, or NMR until the starting material is fully consumed.

-

Part 3: Deprotection

-

Removal of the N-Boc Group:

-

The N-Boc protecting group is readily removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane or methanol are standard procedures.

-

After deprotection, the product is typically isolated as the hydrochloride or trifluoroacetate salt.

-

Detailed Protocol for Catalytic Hydrogenation:

-

Materials:

-

N-Boc-trans-4-phenyl-L-proline methyl ester

-

5% Rhodium on carbon (Rh/C)

-

Methanol (anhydrous)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

-

Procedure:

-

In a high-pressure reactor vessel, dissolve N-Boc-trans-4-phenyl-L-proline methyl ester (1 equivalent) in methanol.

-

Carefully add 5% Rh/C catalyst (typically 5-10 mol%).

-

Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases and reaction monitoring indicates completion.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-cyclohexyl-L-proline methyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

-

Quantitative Data Summary for Pathway A

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | trans-4-Hydroxy-L-proline | 1. Boc₂O, NaOH; 2. CH₃I, K₂CO₃, DMF | N-Boc-trans-4-hydroxy-L-proline methyl ester | ~85-95% |

| 2 | N-Boc-trans-4-hydroxy-L-proline methyl ester | MsCl, Et₃N, DCM, 0 °C to rt | N-Boc-trans-4-mesyloxy-L-proline methyl ester | >95% |

| 3 | N-Boc-trans-4-mesyloxy-L-proline methyl ester | Ph₂CuLi, THF, -78 °C to rt | N-Boc-cis-4-phenyl-L-proline methyl ester | ~70-85% |

| 4 | N-Boc-cis-4-phenyl-L-proline methyl ester | H₂, 5% Rh/C, MeOH, 80 psi, 60 °C | N-Boc-cis-4-cyclohexyl-L-proline methyl ester | >90% |

| 5 | N-Boc-cis-4-cyclohexyl-L-proline methyl ester | TFA, DCM or HCl in Dioxane | Methyl 4-cyclohexylpyrrolidine-2-carboxylate (salt) | >95% |

Pathway B: Functionalization of a 4-Oxo-proline Intermediate

This pathway provides an alternative route that is particularly useful for creating a library of 4-substituted proline derivatives.

Caption: Workflow for the synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate via Pathway B.

Key Steps in Pathway B

-

Oxidation of 4-Hydroxyproline: The secondary alcohol of an N-protected 4-hydroxyproline methyl ester is oxidized to a ketone. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using TEMPO with a co-oxidant.[4]

-

Wittig Olefination: The resulting 4-oxo-proline derivative is reacted with a Wittig reagent prepared from cyclohexyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi, NaH). This forms a double bond, creating a 4-cyclohexylidene-proline derivative.[4]

-

Hydrogenation of the Alkene: The exocyclic double bond is then reduced by catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step generally proceeds with high diastereoselectivity, with the hydrogen adding from the less sterically hindered face of the molecule.

-

Deprotection: The final step involves the removal of the N-protecting group as described in Pathway A.

Comparison of Pathways

| Feature | Pathway A (Phenyl Hydrogenation) | Pathway B (4-Oxo Functionalization) |

| Efficiency | Generally more efficient and fewer steps. | Can be longer due to the oxidation and olefination steps. |

| Scalability | High-pressure hydrogenation can be readily scaled up. | Wittig reactions can sometimes be challenging to scale. |

| Stereocontrol | Excellent stereocontrol starting from chiral 4-hydroxyproline. | Stereocontrol is also generally good, but depends on the hydrogenation of the alkene. |

| Flexibility | Primarily for aryl to cycloalkyl transformations. | More flexible for introducing a wider variety of C4 substituents. |

| Reagents | Uses organometallic reagents (cuprates) and high-pressure hydrogenation. | Uses common oxidation reagents and Wittig reagents. |

Conclusion

The synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate can be effectively achieved through several synthetic routes. The catalytic hydrogenation of a 4-phenylproline precursor (Pathway A) stands out as a highly efficient and stereoselective method, particularly for large-scale synthesis. The functionalization of a 4-oxo-proline intermediate (Pathway B) offers greater flexibility for analog synthesis. The choice of pathway will ultimately depend on the specific research goals, available starting materials, and scale of the synthesis. Both pathways rely on well-established and reliable chemical transformations, providing a solid foundation for the production of this valuable building block for drug discovery and development.

References

- Mykhailiuk, P.; et al. Synthesis of unique pyrrolidines for drug discovery. Enamine, 2014.

- Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI, 2025.

- Kalisz, D.; Dąbrowski, Z.; et al. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 2005, 62(2), 121-126.

- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 2021.

- Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley, 2001.

- Design, Synthesis, and Study of a Novel RXPA380−Proline Hybrid (RXPA380‑P) as an Antihypertensive Agent. The University of Liverpool Repository, 2022.

- Pd/C-CATALISED HYDROGENIZATION OF METHYL PYRROLE-3-CARBOXYLATES IN THE DIASTEREOSELECTIVE SYNTHESIS OF α-SUBSTITUTED β-PROLINES. Ukrainian Chemistry Journal, 2020, 86(2), 100-110.

- The Solvent-free Continuous Flow Hydrogenation of N-Methyl Pyrrolidone to N-methylpyrrolidine catalyzed with bimetallic Pt/V on HAP.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Tamaki, M.; Han, G.; Hruby, V.J. Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry, 2001, 66(10), 3593–3596.

- Progress in Asymmetric Hydrogenation of Aromatic N-Heterocyclic Compounds. Molecules, 2022, 27(19), 6549.

- Total synthesis of natural products based on hydrogenation of aromatic rings. Chinese Chemical Letters, 2024, 35(1), 108534.

-

Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley, 2001 . Available at: [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Investigating Methyl 4-cyclohexylpyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics. This technical guide delves into the potential therapeutic applications of a specific, yet underexplored derivative, Methyl 4-cyclohexylpyrrolidine-2-carboxylate. By dissecting its structural features—the proline-like pyrrolidine-2-carboxylate core and the hydrophobic C-4 cyclohexyl substituent—we can logically infer and prioritize potential biological targets. This document serves as a roadmap for researchers, outlining the scientific rationale and detailed experimental protocols for investigating this compound's activity against two high-probability enzyme targets: Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-4). The methodologies provided herein are designed to be self-validating, enabling a rigorous evaluation of the compound's therapeutic promise.

Introduction: The Scientific Premise

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a proline analogue distinguished by two key functional groups: a methyl ester at the 2-position and a cyclohexyl group at the 4-position of the pyrrolidine ring. The pyrrolidine-2-carboxylic acid moiety is a well-established pharmacophore, recognized for its ability to mimic peptide structures and interact with the active sites of various enzymes.[1] The introduction of a bulky, hydrophobic cyclohexyl group at the C-4 position is a critical modification that can significantly influence the compound's binding affinity and selectivity for specific biological targets. This strategic placement of a hydrophobic group is a common approach in drug design to enhance interactions with hydrophobic pockets within enzyme active sites.

This guide will focus on two primary, plausible therapeutic targets for Methyl 4-cyclohexylpyrrolidine-2-carboxylate, selected based on extensive analysis of structure-activity relationships (SAR) of analogous compounds.

Rationale for Target Selection

The selection of potential therapeutic targets for a novel chemical entity is a deductive process grounded in its structural analogy to known bioactive molecules. For Methyl 4-cyclohexylpyrrolidine-2-carboxylate, the evidence strongly points towards two key enzymes involved in metabolic and cardiovascular regulation.

Angiotensin-Converting Enzyme (ACE): A Prime Candidate

ACE is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation.[2] Inhibitors of ACE are a frontline treatment for hypertension and heart failure.[2] The foundational ACE inhibitors, such as captopril and enalapril, are proline derivatives.[1] Crucially, research has demonstrated that incorporating hydrophobic substituents at the 4-position of the proline ring can significantly enhance the potency of ACE inhibitors.[1] One study explicitly synthesized and evaluated analogues of ACE inhibitors with various 4-substituted prolines, including a trans-4-cyclohexyl derivative, and found them to be highly potent.[1] In fact, a prodrug of a 4-cyclohexyl substituted proline ACE inhibitor, fosinopril, has progressed to clinical evaluation.[1] This provides a direct and compelling line of reasoning for prioritizing ACE as a therapeutic target for Methyl 4-cyclohexylpyrrolidine-2-carboxylate. The hydrophobic cyclohexyl group is hypothesized to fit into a corresponding hydrophobic pocket in the ACE active site, thereby increasing binding affinity.

Hypothesized ACE Inhibition Pathway

Caption: Proposed mechanism of action for Methyl 4-cyclohexylpyrrolidine-2-carboxylate as an ACE inhibitor.

Dipeptidyl Peptidase-IV (DPP-4): A Plausible Target in Diabetes

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[4] A significant class of DPP-4 inhibitors, known as "gliptins," features a pyrrolidine core.[5] Structure-activity relationship studies of these inhibitors frequently involve modifications at various positions of the pyrrolidine ring to enhance potency and selectivity. While a direct analogue with a 4-cyclohexyl group is not prominently cited, the exploration of hydrophobic substituents at the C-4 position to occupy a hydrophobic pocket in the DPP-4 active site is a recognized strategy in the design of these inhibitors. Therefore, it is plausible that the cyclohexyl moiety of Methyl 4-cyclohexylpyrrolidine-2-carboxylate could confer affinity for the DPP-4 enzyme.

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step protocols for the initial in vitro validation of Methyl 4-cyclohexylpyrrolidine-2-carboxylate's activity against the proposed targets.

Target Validation Workflow: An Overview

Caption: A generalized workflow for the validation of Methyl 4-cyclohexylpyrrolidine-2-carboxylate's therapeutic targets.

Protocol: ACE Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of ACE by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Materials:

-

Recombinant human ACE

-

ACE fluorogenic substrate (e.g., Abz-Gly-Phe(NO2)-Pro-OH)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)

-

Methyl 4-cyclohexylpyrrolidine-2-carboxylate (test compound)

-

Captopril (positive control)

-

DMSO (vehicle)

-

384-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~320/420 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and captopril in DMSO. Create a serial dilution in assay buffer to achieve the desired final concentrations.

-

Assay Plate Preparation: Add 2 µL of the diluted compounds or vehicle to the wells of the microplate.

-

Enzyme Addition: Add 10 µL of ACE solution (final concentration ~1 ng/µL) to each well.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add 10 µL of the ACE substrate solution (final concentration ~50 µM) to initiate the reaction.

-

Kinetic Reading: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Data Analysis: Determine the initial reaction rates (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: DPP-4 Inhibition Assay (Fluorometric)

Principle: This assay quantifies DPP-4 activity through the cleavage of a fluorogenic substrate, Gly-Pro-AMC. Inhibition of DPP-4 results in a decreased rate of fluorescent AMC release.

Materials:

-

Recombinant human DPP-4

-

DPP-4 fluorogenic substrate (Gly-Pro-AMC)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Methyl 4-cyclohexylpyrrolidine-2-carboxylate (test compound)

-

Sitagliptin (positive control)

-

DMSO (vehicle)

-

384-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~360/460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and sitagliptin in DMSO. Perform serial dilutions in assay buffer.

-

Assay Plate Setup: Add 2 µL of the diluted compounds or vehicle to the wells.

-

Enzyme Addition: Add 10 µL of DPP-4 solution (final concentration ~0.5 ng/µL) to each well.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Substrate Addition: Add 10 µL of the DPP-4 substrate solution (final concentration ~100 µM) to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity every minute for 30 minutes at room temperature.

-

Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration and calculate the IC50 value as described for the ACE assay.

Data Interpretation and Next Steps

The successful execution of these primary biochemical assays will yield IC50 values, providing a quantitative measure of the compound's potency against ACE and DPP-4.

| Parameter | Description | Significance |

| IC50 (nM or µM) | The concentration of the inhibitor required to reduce the enzyme activity by 50%. | A lower IC50 value indicates higher potency. |

| Selectivity | Comparison of IC50 values against the primary target versus related enzymes (e.g., DPP-8, FAP for DPP-4). | High selectivity is crucial for minimizing off-target effects and potential side effects. |

A potent and selective inhibition of either ACE or DPP-4 in these initial screens would provide a strong rationale for advancing Methyl 4-cyclohexylpyrrolidine-2-carboxylate to more complex cell-based and in vivo models to assess its therapeutic efficacy and pharmacokinetic properties.

Conclusion

Based on a thorough analysis of its chemical structure and the established pharmacology of its core motifs, Methyl 4-cyclohexylpyrrolidine-2-carboxylate emerges as a promising candidate for drug discovery, with Angiotensin-Converting Enzyme and Dipeptidyl Peptidase-IV as high-priority potential therapeutic targets. The experimental workflows detailed in this guide provide a robust framework for the initial validation of these hypotheses. The insights gained from these studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent for cardiovascular or metabolic diseases.

References

- Petrillo, E. W., Jr, & Ondetti, M. A. (1982). Angiotensin-converting enzyme inhibitors. Medicinal research reviews, 2(1), 1–41.

- Bhagwat, S. S., Fink, C. A., Gude, C., Chan, K., Qiao, Y., Sakane, Y., Berry, C., & Ghai, B. D. (1995). 4-SUBSTITUTED PROLINE DERIVATIVES THAT INHIBIT ANGIOTENSIN CONVERTING ENZYME AND NEUTRAL ENDOPEPTIDASE 24.11. Bioorganic & medicinal chemistry letters, 5(22), 2673-2678.

- Harris, R. B., & Wilson, I. B. (1983). Synthesis and Pharmacological Activity of Angiotensin Converting Enzyme Inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines. Journal of medicinal chemistry, 26(7), 961-965.

-

Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., ... & Thornberry, N. A. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141–151.

- Edmondson, S. D., Mastracchio, A., He, H., Harper, B., Leiting, B., Lyons, K., Patel, R. A., Wu, J. K., Zhang, X., & Thornberry, N. A. (2006). Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 16(12), 3213–3217.

- Biftu, T., Scapin, G., Singh, S., Feng, D., He, H., He, J., Leiting, B., Lyons, K., Mathvink, R., Patel, R. A., Petrov, A., Wu, J. K., Wyvratt, M. J., Zhang, B., Zhang, X., & Thornberry, N. A. (2007). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters, 21(6), 1674–1678.

- Takasaki, K., Saito, T., & Taniguchi, A. (2004). Involvement of the active metabolites in the inhibitory activity of K579 on rat plasma dipeptidyl peptidase IV. European journal of pharmacology, 486(2), 221–227.

- Brown, N. J., & Vaughan, D. E. (1998). Angiotensin-Converting Enzyme Inhibitors.

- Zhao, Q., Lam, Y. H., Kheirabadi, M., Xu, C., Houk, K. N., & Schafmeister, C. E. (2012). Hydrophobic substituent effects on proline catalysis of aldol reactions in water. The Journal of organic chemistry, 77(10), 4784–4792.

- Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Nature clinical practice. Endocrinology & metabolism, 3(11), 779–789.

- Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, obesity & metabolism, 13(1), 7–18.

- Scott, L. J. (2014). Sitagliptin: a review of its use in patients with type 2 diabetes mellitus. Drugs, 74(1), 85–110.

-

PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. Retrieved February 17, 2026, from [Link]

- European Patent Office. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 5. benthamscience.com [benthamscience.com]

- 6. rbvi.ucsf.edu [rbvi.ucsf.edu]

- 7. pubs.acs.org [pubs.acs.org]

Solubility and Stability Profile: Methyl 4-cyclohexylpyrrolidine-2-carboxylate

Technical Guide for Drug Development & Process Chemistry

Part 1: Executive Technical Summary[1]

Compound Identity

-

IUPAC Name: Methyl 4-cyclohexylpyrrolidine-2-carboxylate[1]

-

Common Scaffolds: 4-substituted proline derivative; Proline methyl ester analog.

-

CAS Registry Numbers:

-

Free Base: 1355004-59-9

-

Hydrochloride Salt: 1354950-31-4

-

Stereoisomers: 2994334-99-3 (Specific (2S,4S) or similar configurations often used in HCV protease inhibitors).

-

-

Molecular Formula:

-

Molecular Weight: 211.30 g/mol

Strategic Significance Methyl 4-cyclohexylpyrrolidine-2-carboxylate represents a critical "lipophilic proline" scaffold. Unlike native proline, which is highly water-soluble and zwitterionic, this derivative incorporates a bulky cyclohexyl group at C4 and a methyl ester at C2. This modification drastically alters the physicochemical landscape, shifting the molecule from a polar building block to a lipophilic intermediate often used to enhance membrane permeability in peptide-mimetics (e.g., Vaniprevir and other macrocyclic HCV inhibitors).

Part 2: Physicochemical Profiling[1]

Structural & Electronic Properties

The stability and solubility of this compound are governed by three structural features:

-

The Secondary Amine (Pyrrolidine Nitrogen): A basic center (

). It is the primary site for oxidative degradation and salt formation. -

The Methyl Ester (C2 Position): A hydrolytically labile group. It also increases the acidity of the

-proton at C2, creating a risk for racemization. -

The Cyclohexyl Ring (C4 Position): A hydrophobic anchor. It significantly increases

compared to the parent proline.

| Property | Value (Predicted/Analog-Based) | Experimental Implication |

| LogP | 2.8 – 3.2 | High lipophilicity; readily soluble in DCM/EtOAc; poor aqueous solubility as free base. |

| pKa (Base) | 9.2 ± 0.5 (Conjugate Acid) | Exists as cationic species at pH < 7. Best stored as HCl salt. |

| TPSA | ~38 Ų | Good membrane permeability potential. |

| H-Bond Donors | 1 (Amine NH) | Susceptible to N-alkylation or acylation. |

Solubility Profile

The solubility is highly pH-dependent due to the basic nitrogen.

-

Aqueous Solubility (pH < 4): High.

-

Mechanism: Protonation of the pyrrolidine nitrogen forms a soluble cation.

-

Relevance: The Hydrochloride salt (CAS 1354950-31-4) is the preferred form for aqueous handling, typically achieving >50 mg/mL.

-

-

Aqueous Solubility (pH > 9): Low / Insoluble.

-

Mechanism: The free base is uncharged and dominated by the lipophilic cyclohexyl group.

-

Risk: Precipitation during basic workups (e.g.,

washes).

-

-

Organic Solvents:

-

Excellent: Dichloromethane (DCM), Methanol, Ethanol, DMSO.

-

Good: Ethyl Acetate, THF.

-

Poor: Hexanes (unless very dilute).

-

Part 3: Stability & Degradation Mechanisms[1]

The compound faces three primary degradation vectors: Ester Hydrolysis , Stereochemical Epimerization , and Oxidation .

Degradation Pathways (Visualized)

Figure 1: Primary degradation pathways. Hydrolysis to the carboxylic acid is the dominant pathway in aqueous formulations.

Mechanistic Analysis

-

Hydrolytic Stability (Critical):

-

Stereochemical Stability (Racemization):

-

The C2 proton is activated by the adjacent ester carbonyl. Strong bases (e.g., NaH, LDA) or prolonged exposure to weak bases (Et3N) can lead to deprotonation and reporotonation, causing racemization (L

D conversion). -

Mitigation: Avoid storing the free base in solution. Store as the HCl salt (which locks the nitrogen lone pair and reduces C2 acidity).

-

-

Oxidative Stability:

-

Secondary amines can slowly form N-oxides or imines upon exposure to air/light.

-

Mitigation: Store under Nitrogen/Argon.

-

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask)

Standardized method to determine thermodynamic solubility.

-

Preparation: Weigh 10 mg of the compound (HCl salt or Free Base) into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target buffer (e.g., PBS pH 7.4, Acetate pH 4.0).

-

Equilibration: Cap and agitate at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (210 nm) against a 5-point calibration curve prepared in Methanol.

Protocol B: Forced Degradation (Stress Testing)

Essential for validating analytical methods and understanding storage risks.

| Stress Condition | Procedure | Expected Degradant |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Carboxylic Acid (Hydrolysis) |

| Base Hydrolysis | 0.1 N NaOH, RT, 2 hours | Carboxylic Acid (Rapid Saponification) |

| Oxidation | 3% | N-Oxide (Mass shift +16 Da) |

| Thermal | Solid state, 80°C, 24 hours | Epimers (if free base), Color change |

Protocol C: HPLC Method for Stability Analysis[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Ester carbonyl absorbance; weak chromophore requires low wavelength).

-

Note: The cyclohexyl group provides significant retention; expect elution later than standard proline derivatives.

Part 5: Handling & Storage Recommendations

Storage State

-

Preferred: Hydrochloride Salt (Solid).

-

Reason: The salt form protonates the amine, preventing oxidation and reducing the acidity of the

-proton (preventing racemization). It is also non-hygroscopic compared to the free base oil.

-

-

Alternative: Free Base (Oil/Solid).

-

Risk: Prone to absorbing atmospheric

(carbamate formation) and moisture.

-

Conditions

-

Temperature: -20°C for long-term; 2-8°C for active use.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass (protect from light) with Teflon-lined caps.

Workflow Logic (Decision Tree)

Figure 2: Storage decision logic to maximize shelf-life.

References

-

Vertex Pharmaceuticals Inc. (2011). Macrocyclic inhibitors of Hepatitis C Virus. Patent WO2011046811A1. (Demonstrates the use of cyclohexyl-proline intermediates in drug synthesis).

-

Chem-Impex International. (2024). Product Specification: DL-Proline methyl ester hydrochloride.[4] (Provides baseline physicochemical data for proline ester analogs).

-

Cheng, H., et al. (2003). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester. Biochemistry, 42(27), 8354–8361.[3] (Authoritative source on the kinetics of proline ester hydrolysis and racemization).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Methyl pyrrolidine-2-carboxylate. (Safety and handling standards for the core scaffold).

Sources

- 1. CAS:2994334-99-3, Methyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate hydrochloride-毕得医药 [bidepharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of Methyl 4-cyclohexylpyrrolidine-2-carboxylate

Introduction

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a saturated heterocyclic compound containing a pyrrolidine ring, a cyclohexyl substituent, and a methyl ester functional group. As a derivative of proline, a key amino acid, this molecule and its analogs are of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its biological activity and for the rational design of novel therapeutics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural characterization of such molecules.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 4-cyclohexylpyrrolidine-2-carboxylate. In the absence of experimentally published spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected spectroscopic signatures of this molecule.

Molecular Structure and Stereochemistry

The structure of Methyl 4-cyclohexylpyrrolidine-2-carboxylate features multiple stereocenters, specifically at the C2 and C4 positions of the pyrrolidine ring. The presence of these chiral centers gives rise to the possibility of diastereomers. It is crucial to recognize that diastereomers are distinct chemical compounds and will, in principle, exhibit different NMR spectra. The predicted data herein will address a general case, with the understanding that a specific synthesis may yield a mixture of diastereomers, leading to a more complex spectrum than the idealized one presented.

Caption: Predicted major fragmentation pathways for Methyl 4-cyclohexylpyrrolidine-2-carboxylate.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like Methyl 4-cyclohexylpyrrolidine-2-carboxylate.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition of ¹H Spectrum:

-

Set the appropriate spectral width and number of scans.

-

Acquire the free induction decay (FID).

-

-

Acquisition of ¹³C Spectrum:

-

Switch the probe to the ¹³C channel.

-

Set a wider spectral width and a larger number of scans due to the lower natural abundance and sensitivity of ¹³C.

-

Utilize proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Caption: General workflow for NMR data acquisition and analysis.

IR Spectroscopy (ATR-FTIR)

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. [1]2. Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal. [1]3. Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µM to nM range) in a suitable solvent system (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Spectrum Acquisition:

-

Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate a fragment ion spectrum.

-

-

Data Analysis: Analyze the resulting spectra to determine the m/z values of the parent and fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of Methyl 4-cyclohexylpyrrolidine-2-carboxylate. While experimental verification is the ultimate standard, the predictions and protocols outlined here offer a solid foundation for researchers working with this compound or its analogs. The provided methodologies represent standard practices in analytical chemistry and are designed to yield high-quality, reproducible data. A careful consideration of the potential for diastereomerism is essential for the accurate interpretation of the NMR spectra of this molecule.

References

- Ouryupin, A. A., et al. (1993). Self-Induced Diastereomeric Anisochrony (SIDA) in NMR spectroscopy. Magn. Reson. Chem., 31(10), 934-937.

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Paizs, B., & Suhai, S. (2007). Fingerprint vibrational spectra of protonated methyl esters of amino acids in the gas phase. J. Am. Chem. Soc., 129(10), 2942-2953.

-

Chemical Communications. (2016). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

-

mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

-

SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra? Retrieved from [Link]

-

Journal of the American Chemical Society. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

Journal of the American Chemical Society. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

PraxiLabs. (n.d.). IR simulation | infrared spectra. Retrieved from [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. Retrieved from [Link]

- Breitmaier, E., & Bauer, G. (1977). 13C-NMR-Spektroskopie. Thieme Verlag.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

-

Canadian Journal of Chemistry. (1963). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

Lib4RI. (n.d.). Spectra & Spectral Data. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]

-

SpectraBase. (n.d.). Retrieved from [Link]

-

YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2005). CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry. Retrieved from [Link]

-

Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Covalent. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Retrieved from [Link]

-

Nanalysis. (2019). Enantiomers – Image | Mirror Image. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mechanism of synthesis amino acid methyl ester [N 1 and N 2 ].... Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1 Instructions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Reddit. (2023). IR spectrum predictor software. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R,4S)-4-(CARBOXYMETHYL)-PYRROLIDINE-2-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

Methodological & Application

reaction conditions for N-alkylation of Methyl 4-cyclohexylpyrrolidine-2-carboxylate

[1][2]

Executive Summary & Strategic Analysis

The target molecule, Methyl 4-cyclohexylpyrrolidine-2-carboxylate (1) , presents a unique set of reactivity challenges compared to unsubstituted proline esters.

-

Steric Bulk: The C4-cyclohexyl group creates significant steric hindrance, particularly in the cis-configuration, which can impede nucleophilic attack on bulky electrophiles.[1][2]

-

Stereochemical Integrity: The C2-stereocenter (alpha to the ester) is susceptible to racemization under strongly basic conditions (e.g., NaH, KOtBu).[1][2]

-

Electronic Deactivation: The C2-ester inductively withdraws electron density from the nitrogen, lowering its pKa (~9.[1][2]0) compared to pyrrolidine (~11.3), requiring optimized conditions for nucleophilicity.[1][3][2]

This guide prioritizes Reductive Amination as the primary method for mono-alkylation due to its high chemoselectivity and mild conditions.[2] Direct Nucleophilic Substitution (

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logic for selecting the optimal alkylation strategy based on the desired alkyl group (R).

Figure 1: Strategic decision tree for N-alkylation of hindered proline esters.

Experimental Protocols

Method A: Reductive Alkylation (Preferred)

Scope: Introduction of Methyl, Ethyl, Benzyl, and functionalized alkyl chains.[1][2] Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.[2] Advantages: Eliminates risk of quaternary ammonium salt formation; mild pH preserves C2 chirality.[3][2]

Materials

-

Substrate: Methyl 4-cyclohexylpyrrolidine-2-carboxylate (1.0 eq)

-

Carbonyl Source: Aldehyde (1.1–1.2 eq) or Ketone (1.5 eq)[1][3][2]

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5–2.0 eq)[1][3][2] -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1][3][2]

-

Additive: Acetic Acid (AcOH) (1.0–2.0 eq) – Critical for imine formation kinetics.[1][3][2]

Step-by-Step Protocol

-

Imine Formation:

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH(OAc)

(1.5 eq) portion-wise over 10 minutes. -

Allow the reaction to warm to RT and stir for 2–16 hours.

-

-

Quench & Workup:

-

Purification:

Method B: Direct Nucleophilic Substitution ( )

Scope: Use when aldehydes are unavailable or for specific alkyl halides (e.g., allyl bromide, propargyl bromide).[1][3][2] Risk Mitigation: Uses weak bases to prevent epimerization.[3][2]

Materials

-

Substrate: Methyl 4-cyclohexylpyrrolidine-2-carboxylate (1.0 eq)

-

Electrophile: Alkyl Halide (1.1 eq) (Iodides > Bromides >> Chlorides)[1][3][2]

-

Base: Potassium Carbonate (K

CO

Step-by-Step Protocol

-

Setup:

-

Reaction:

-

Workup:

-

Purification:

Troubleshooting & Optimization (The Self-Validating System)

This section defines the "checks" to ensure the protocol is working correctly.

| Issue | Observation (Self-Validation) | Root Cause | Corrective Action |

| No Reaction | Starting material spot persists on TLC; no new peak on LCMS. | Steric hindrance of cyclohexyl group blocking approach. | Switch to Method B2: Use DMF, Cs |

| Epimerization | Product appears as double peaks in HPLC or complex NMR splitting at C2-H. | Base was too strong or temperature too high.[3][2] | Use Method A (Reductive Amination) which is non-basic.[3][2] If |

| Over-Alkylation | Presence of M+R peak (Quaternary salt) in LCMS.[3][2] | Excess alkyl halide used in Method B. | Switch to Method A. If Method B is mandatory, use slight excess of amine (1.2 eq) relative to halide.[1][3][2] |

| Poor Solubility | Reaction mixture is a gum/sludge.[3][2] | Proline esters can be zwitterionic or aggregate.[3][2] | Dilute reaction to 0.05 M. Switch solvent to DMF/THF (1:1). |

Mechanistic Insight: Stereochemical Control

The 4-cyclohexyl group dictates the conformation of the pyrrolidine ring (pucker).[2]

-

Exo-Pucker: Typically favored when the bulky group is trans to the ester.[2]

-

Impact: In Method A, the hydride attacks the iminium ion from the less hindered face.[2] The cyclohexyl group will direct the hydride attack, often enhancing diastereoselectivity if a new chiral center is formed on the incoming alkyl chain.[2]

Diagram: Workflow for Purification & Analysis

Figure 2: Standardized workup and Quality Control workflow.

References

-

Abdel-Magid, A. F., et al. (1996).[1][3][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Pandey, A. K., et al. (2013).[1][3][2][6] "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society.[2][6]

-

Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."[2]

-

Beilstein Journals. (2022).[3][2] "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." Beilstein Journal of Organic Chemistry.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - (2s,4s)-4-cyclohexyl-n-methylpyrrolidine-2-carboxamide hydrochloride (C12H22N2O) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]

- 6. scispace.com [scispace.com]

Application Notes and Protocols: Methyl 4-cyclohexylpyrrolidine-2-carboxylate as a Versatile Building Block in Drug Discovery

Introduction: The Significance of the 4-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, making it an invaluable component in the design of novel therapeutics.[3] The stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence the biological activity and selectivity of a drug candidate.[3] In particular, 4-substituted proline analogues are of great interest as they can impart conformational constraints that are critical for biological activity.[1]

This guide focuses on methyl 4-cyclohexylpyrrolidine-2-carboxylate , a proline derivative that combines the conformational rigidity of the pyrrolidine ring with the lipophilic and sterically demanding cyclohexyl group. This unique combination makes it an attractive building block for targeting hydrophobic pockets in enzymes and receptors. While direct literature on this specific molecule is sparse, its synthesis and applications can be confidently extrapolated from well-established protocols for analogous 4-substituted proline derivatives. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of methyl 4-cyclohexylpyrrolidine-2-carboxylate in drug discovery workflows.

PART 1: Synthesis of the Building Block

A plausible and efficient synthetic route to methyl 4-cyclohexylpyrrolidine-2-carboxylate starts from the readily available and relatively inexpensive L-pyroglutamic acid. The strategy involves the formation of a 4-oxo-proline intermediate, followed by a Wittig reaction to introduce the cyclohexyl moiety, and subsequent reduction.

Workflow for the Synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate

Caption: Proposed synthetic workflow for methyl 4-cyclohexylpyrrolidine-2-carboxylate.

Detailed Synthetic Protocols

Protocol 1.1: Synthesis of N-Boc-4-oxo-L-proline methyl ester

This protocol is adapted from established methods for the oxidation of 4-hydroxyproline derivatives.[4]

-

Esterification of L-Pyroglutamic Acid: To a suspension of L-pyroglutamic acid (1 equiv.) in methanol (5-10 volumes), add thionyl chloride (1.5 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to afford the methyl ester hydrochloride.[5][6]

-

N-Boc Protection: Dissolve the crude methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (2.2 equiv.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). Stir at room temperature for 12-16 hours. After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-pyroglutamate methyl ester.[7]

-

Oxidation to the 4-keto derivative: The oxidation of the benzylic position of the pyroglutamate can be achieved using various oxidizing agents. A common and effective method involves the use of ruthenium tetroxide (RuO₄) generated in situ from RuCl₃ and an oxidant like sodium periodate (NaIO₄). Dissolve the N-Boc-L-pyroglutamate methyl ester in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O). Add NaIO₄ (4 equiv.) and a catalytic amount of RuCl₃·xH₂O (2-5 mol%). Stir vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol, dilute with ethyl acetate, and separate the layers. Wash the organic layer with sodium thiosulfate solution, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-Boc-4-oxo-L-proline methyl ester.[4]

Protocol 1.2: Synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate

This protocol is based on standard Wittig olefination and subsequent catalytic hydrogenation procedures.[2][8]

-

Wittig Reaction: To a suspension of cyclohexyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.2 equiv.) dropwise. Stir the resulting ylide solution at room temperature for 1 hour. Cool the mixture to -78 °C and add a solution of N-Boc-4-oxo-L-proline methyl ester (1 equiv.) in THF. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography to obtain the 4-cyclohexylidene derivative.[3][9]

-

Catalytic Hydrogenation: Dissolve the 4-cyclohexylidene derivative in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol% by weight). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). Stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the crude product. The resulting product will likely be a mixture of cis and trans diastereomers. Purification by flash chromatography may allow for their separation. The hydrogenation of the exocyclic double bond generally favors the formation of the cis isomer.[10]

-

N-Boc Deprotection (Optional): If the free amine is desired, dissolve the N-Boc protected product in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of methyl 4-cyclohexylpyrrolidine-2-carboxylate.

PART 2: Applications in Drug Discovery Workflows

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a versatile building block that can be readily functionalized at the nitrogen and the carboxylate positions to generate a diverse library of compounds for screening and lead optimization.

Application 1: N-Arylation for the Synthesis of Novel Scaffolds

The secondary amine of the pyrrolidine ring is a key handle for introducing aromatic and heteroaromatic moieties, which are prevalent in many drug classes. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[11][12][13]

Caption: General workflow for the N-arylation of the pyrrolidine building block.

This protocol is adapted from established Buchwald-Hartwig amination procedures for proline esters.[11][14]

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

-

Addition of Reactants: Add methyl 4-cyclohexylpyrrolidine-2-carboxylate (1.2 equiv.) to the Schlenk tube.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.

-

Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.

Table 1: Representative Conditions for N-Arylation

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 |

| 2-Chloropyridine | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Dioxane | 110 |

| 4-Iodoanisole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 90 |

Application 2: Amide Bond Formation

The methyl ester of the building block can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. Amide bonds are a cornerstone of medicinal chemistry.[5][15] Alternatively, the ester can be directly converted to an amide.

Caption: Workflow for amide bond formation starting from the methyl ester.

This protocol uses standard saponification followed by a common amide coupling procedure.[16][17][18]

-

Saponification: Dissolve methyl 4-cyclohexylpyrrolidine-2-carboxylate (1 equiv.) in a mixture of THF/water or methanol/water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv.). Stir at room temperature until the reaction is complete (monitor by TLC). Acidify the reaction mixture with 1N HCl to pH 3-4. Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid.

-

Amide Coupling (HATU): To a solution of the carboxylic acid (1 equiv.) in DMF or DCM, add HATU (1.1 equiv.), the desired amine (1.2 equiv.), and a tertiary amine base such as diisopropylethylamine (DIPEA) (2-3 equiv.). Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, 1N HCl, and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Table 2: Common Amide Coupling Reagents

| Reagent | Additive | Base | Solvent | Key Features |

| HATU | - | DIPEA, Et₃N | DMF, DCM | Fast, efficient, low racemization |

| HBTU | HOBt | DIPEA, Et₃N | DMF, DCM | Similar to HATU, widely used |

| EDC | HOBt, DMAP | DIPEA | DCM | Economical, water-soluble byproducts |

| PyBOP | - | DIPEA | DMF, DCM | Effective for hindered couplings |

Application 3: Reduction to Aldehyde or Alcohol

The methyl ester can be selectively reduced to the corresponding aldehyde or alcohol. The resulting 4-cyclohexylprolinol is a valuable chiral building block, while the aldehyde is a versatile intermediate for further modifications, such as reductive amination.

Caption: Selective reduction of the methyl ester to the aldehyde or alcohol.

This protocol uses DIBAL-H for the partial reduction of the ester.[19]

-

Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add a solution of methyl 4-cyclohexylpyrrolidine-2-carboxylate (1 equiv.) in anhydrous DCM or toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 equiv., typically 1.0 M in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC (quenching an aliquot with methanol).

-

Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde is often used immediately in the next step without further purification.

Conclusion

Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a valuable and versatile building block for drug discovery. Its synthesis can be reliably achieved from common starting materials, and its functional handles allow for a wide range of chemical transformations. The protocols provided in this guide, adapted from established and reliable literature precedents, offer a solid foundation for the incorporation of this unique scaffold into medicinal chemistry programs. The combination of the conformationally constrained pyrrolidine ring and the bulky, lipophilic cyclohexyl group provides a powerful tool for the design of novel therapeutics targeting a variety of biological targets.

References

- D'hooghe, M.; Van Brabandt, W.; De Kimpe, N. The Chemistry of 4-Substituted Proline Analogues. Chemical Society Reviews. 2008, 37(10), 2247-2276.

- Li Petri, G.; Spanò, V.; Spatola, R.; et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020, 208, 112783.

- Zhang, J.; Wang, Q.; Fang, H.; Xu, W.; Liu, A.; Du, G. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. 2007, 15(7), 2749-2758.

- Pal, M. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. 2008, 4, 20.

- Maury, J.; Clayden, J. α-Quaternary Proline Derivatives by Intramolecular Diastereoselective Arylation of N-Carboxamido Proline Ester Enolates. The Journal of Organic Chemistry. 2015, 80(20), 10454–10467.

- Drauz, K.; Kleemann, A.; Martens, J. Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. Angewandte Chemie International Edition in English. 1982, 21(8), 584-608.

-

PrepChem. Synthesis of L-proline, methyl ester. [Link]

- Schneider, S.; Nie, S.; Organ, M. G. Synthesis of 4-(Arylmethyl)

- CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google P

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

PubChem. (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid. [Link]

- Iio, H.; Ishii, M.; Ishida, M.; Tokoroyama, T. Conversion of 4-oxoproline Esters to 4-substituted pyrrole-2-carboxylic Acid Esters. Chemical & Pharmaceutical Bulletin. 2009, 57(2), 167-176.

- Fors, B. P.; Buchwald, S. L. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. 2016, 18(16), 4230–4233.

- Rapoport, H.; Flygare, J. A. Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry. 1990, 55(10), 3169–3174.

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

- Organ, M. G.; et al. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. 2010, 8(21), 4799-4807.

-

Wikipedia. Wittig reaction. [Link]

-

Semantic Scholar. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

-

ChemBK. BOC-4-OXO-L-PROLINE METHYL ESTER. [Link]

- CN103687489A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline - Google P

- CN103896818A - Processes for the preparation of 5-azaspiro[2.

-

Organic Syntheses. L-Proline, 2-methyl. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]

-

Wikipedia. Proline. [Link]

-

Organic Chemistry Tutor. Wittig Reaction - Common Conditions. [Link]

-

Wiley-VCH. SUPPORTING INFORMATION. [Link]

-

Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

-

Sciencemadness Discussion Board. L-Proline Esterification. [Link]

-

Clariant. Catalysts for hydrogenation processes. [Link]

-

PubMed Central (PMC). Conversion of C14-and cis-or trans-4-H3-L-proline to 4-hydroxy-L-proline and 4-oxo-L-proline by Streptomyces antibioticus. [Link]

-

MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. [Link]

-

PubMed Central (PMC). Aluminium porphyrins catalyse the hydrogenation of CO2 with H2. [Link]

-

Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

-

PubMed Central (PMC). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]

-

Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

-

MDPI. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. [Link]

-

Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Conversion of 4-oxoproline esters to 4-substituted pyrrole-2-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 5. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid | 334769-80-1 [chemicalbook.com]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 14. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 10944233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Amide synthesis by acylation [organic-chemistry.org]

- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

scale-up synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate

An In-Depth Guide to the Scalable Synthesis of Methyl 4-cyclohexylpyrrolidine-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, technically-grounded guide for the , a valuable proline analogue. 4-Substituted proline derivatives are critical structural motifs in medicinal chemistry, prized for their ability to impart conformational constraints in peptides and serve as versatile chiral building blocks for complex pharmaceutical agents.[1][2] The protocol herein details a robust and scalable two-step sequence commencing with the N-protection of a pyrrole precursor, followed by a diastereoselective catalytic hydrogenation. This guide is designed for researchers, chemists, and process development professionals, offering not just a methodology, but also the underlying scientific rationale for key process decisions, ensuring both reproducibility and safety at scale.

Introduction: The Strategic Importance of 4-Substituted Prolines

Proline and its derivatives are unique among proteinogenic amino acids due to their rigid cyclic structure, which plays a crucial role in defining the secondary structure of peptides and proteins.[3] The strategic placement of substituents on the pyrrolidine ring, particularly at the 4-position, offers a powerful tool to modulate the biological activity and pharmacokinetic properties of therapeutic peptides.[4][5] Furthermore, these non-natural amino acids are key intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral agents and ACE inhibitors.[1][2]

The target molecule, Methyl 4-cyclohexylpyrrolidine-2-carboxylate, combines the conformational rigidity of the proline scaffold with the lipophilic character of a cyclohexyl group, making it a desirable building block for drug discovery programs. This guide outlines a scalable synthesis strategy centered around the catalytic hydrogenation of a readily accessible pyrrole precursor, a method chosen for its efficiency, atom economy, and amenability to large-scale production.[6][7]

Strategic Overview: A Two-Step Hydrogenation Approach

For a successful and scalable synthesis, the chosen route must be high-yielding, avoid problematic reagents, and minimize complex purification steps. While several methods exist for synthesizing 4-substituted prolines, including alkylation of proline enolates or functionalization of 4-hydroxyproline[1][8], a route based on the hydrogenation of a substituted pyrrole offers significant advantages in terms of convergence and scalability.

Our strategy involves two primary stages:

-

N-Protection of the Pyrrole Precursor: The starting material, Methyl 4-cyclohexyl-1H-pyrrole-2-carboxylate, is first protected with a tert-butoxycarbonyl (Boc) group. This step is critical as the N-Boc group activates the pyrrole ring towards hydrogenation and plays a pivotal role in directing the stereochemical outcome of the reduction.[6]

-